molecular formula C16H21N5OS B4490925 N-ethyl-N-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

N-ethyl-N-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

Cat. No.: B4490925
M. Wt: 331.4 g/mol
InChI Key: ITBBYCKFJIQNAF-UHFFFAOYSA-N
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Description

N-ethyl-N-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a fused heterocyclic compound comprising a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core. The compound is substituted at the 3-position with an N-ethyl-N-(methyl)ethanamine group and at the 6-position with a (2-methylphenoxy)methyl moiety. These substituents likely improve lipophilicity and electron density, factors critical for membrane permeability and target binding .

Properties

IUPAC Name

N-ethyl-N-[[6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-4-20(5-2)10-14-17-18-16-21(14)19-15(23-16)11-22-13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBBYCKFJIQNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and thiadiazole moiety, which are known for their diverse biological activities. The general molecular formula can be represented as:

C16H20N4OSC_{16}H_{20}N_4OS

This structure is significant as both the triazole and thiadiazole rings contribute to the compound's pharmacological profile.

Biological Activities

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Study on Multicellular Spheroids : A screening of drug libraries on multicellular spheroids identified novel anticancer compounds with significant cytotoxic effects. The study highlighted that derivatives with thiadiazole and triazole structures showed promising results against various cancer cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins. Compounds similar to this one have been shown to interact with Bcl-2 proteins, leading to enhanced apoptosis in cancerous cells .

2. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with triazole derivatives:

  • Comparative Studies : In animal models, certain triazole derivatives demonstrated anticonvulsant effects that were significantly more potent than standard treatments like ethosuximide. The effective doses were notably lower than those of conventional medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Thiadiazole Ring Essential for cytotoxic activity against cancer cells
Triazole Moiety Contributes to anticonvulsant properties
Methyl Substituents Enhance activity through electron-donating effects

Studies indicate that modifications at specific positions on the phenyl ring and variations in substituents can significantly influence both anticancer and anticonvulsant activities .

Case Studies

Case Study 1: Anticancer Screening

A recent study screened various compounds for their anticancer properties using multicellular spheroids as a model. The results indicated that derivatives containing the triazolo-thiadiazole framework exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting high efficacy against resistant cancer cell lines .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, compounds structurally related to this compound were tested for their ability to prevent seizures in animal models. The findings revealed significant protective effects against induced seizures with a favorable safety profile .

Chemical Reactions Analysis

Oxidation Reactions

The triazole-thiadiazole system demonstrates moderate susceptibility to oxidation. Controlled reactions with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) target sulfur atoms in the thiadiazole ring, forming sulfoxides or sulfones. For example:

Oxidizing AgentReaction ConditionsProductYield (%)
H<sub>2</sub>O<sub>2</sub> (30%)60°C, 6hSulfoxide derivative45–55
mCPBART, 12hSulfone derivative60–65

Oxidation enhances electrophilicity, potentially improving binding affinity to biological targets .

Alkylation and Acylation

The tertiary amine group undergoes alkylation or acylation under basic conditions. For instance:

  • Alkylation with methyl iodide in DMF at 80°C produces quaternary ammonium salts (yield: 70–75%).

  • Acylation with acetyl chloride in dichloromethane forms acetamide derivatives (yield: 65–70%).

These modifications alter solubility and pharmacokinetic properties.

Nucleophilic Substitution

The methoxyphenoxy methyl group participates in nucleophilic substitutions. Treatment with thiols or amines in polar aprotic solvents (e.g., DMSO) replaces the methoxy group:

NucleophileProductReaction TimeYield (%)
EthanolamineHydroxyethyl derivative8h50–55
Sodium thiophenolatePhenylthioether derivative6h60–65

This reactivity enables tailored modifications for structure-activity relationship studies.

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. For example:

ReagentProductConditionsYield (%)
Phenylnitrile oxideTriazolo-isoxazoline hybrid100°C, 12h40–45
DiazomethanePyrazole-triazole hybridRT, 24h30–35

These reactions expand molecular complexity for drug discovery applications .

Acid/Base-Mediated Degradation

Under strongly acidic (HCl, 1M) or basic (NaOH, 1M) conditions, the compound undergoes hydrolysis:

  • Acidic Hydrolysis : Cleavage of the thiadiazole ring generates thiourea intermediates (yield: 85–90%).

  • Basic Hydrolysis : Degradation of the triazole ring produces carboxylic acid derivatives (yield: 75–80%).

Stability studies recommend storage in neutral, anhydrous environments.

Catalytic Hydrogenation

Selective hydrogenation of the triazole ring using Pd/C under H<sub>2</sub> (1 atm) yields dihydrotriazole derivatives (yield: 55–60%), which retain the thiadiazole moiety. This reaction modulates electronic properties without disrupting core bioactivity .

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces -sigmatropic rearrangements, forming iso-triazolo-thiadiazole isomers. These photoproducts exhibit altered spectroscopic profiles (e.g., shifted λ<sub>max</sub> from 280 nm to 320 nm).

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Thiadiazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method
Target compound C₂₁H₂₅N₅O₂S 435.52 3-(N-ethyl-N-methylaminomethyl), 6-(2-methylphenoxymethyl) Not explicitly described; likely involves POCl₃-mediated cyclization
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo[3,4-b]thiadiazole C₁₇H₂₂N₄S 314.45 3-Ethyl, 6-(4-isobutylphenyl)ethyl Cyclization of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with POCl₃
2-(4-Chloro-3-methylphenoxy)-N-[5-(3-ethyltriazolo-thiadiazol-6-yl)phenyl]acetamide C₂₁H₂₀ClN₅O₂S 441.93 3-Ethyl, 6-(4-chloro-3-methylphenoxy)acetamide Condensation of hydrazine derivatives with isocyanates
N-[4-(3-Ethyltriazolo-thiadiazol-6-yl)phenyl]-2-methylbenzamide C₁₉H₁₇N₅OS 363.44 3-Ethyl, 6-(4-phenyl group linked to benzamide) Multi-step reaction involving aromatic acids and triazole-thiols

Key Observations :

  • Substituent Diversity: The target compound’s 2-methylphenoxymethyl group distinguishes it from analogs with chlorophenyl () or benzamide moieties (). This group may enhance π-π stacking interactions with biological targets .
  • Synthetic Routes : Most analogs are synthesized via POCl₃-mediated cyclization of triazole-thiols with carboxylic acids or chalcones . The target compound likely follows a similar pathway.

Key Findings :

  • Antimicrobial Efficacy : Ethyl and aryl substituents (e.g., in ) correlate with enhanced microbial inhibition, likely due to improved hydrophobic interactions with pathogen membranes.
  • Vasodilatory Effects: Pyridinyl-substituted derivatives () exhibit vasodilation, suggesting the target compound’s phenoxymethyl group could similarly influence vascular tone.

Physicochemical and Crystallographic Properties

The triazolo-thiadiazole core is planar, as evidenced by X-ray studies (mean deviation ≤ 0.013 Å) . This planarity facilitates π-π interactions with aromatic residues in enzymes or DNA. Substituents influence crystal packing; for example, C–H⋯π interactions stabilize the lattice in , whereas the target compound’s bulkier phenoxymethyl group may reduce crystallinity.

Lipophilicity and Solubility :

  • Ethylamine at the 3-position introduces polarity, balancing hydrophobicity for optimal bioavailability .

Q & A

Q. What synthetic methodologies are reported for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how can they be adapted for the target compound?

Answer: The synthesis of triazolo-thiadiazole derivatives typically involves multi-step reactions starting from substituted phenols or thioalkyl precursors. For example, Karabasanagouda et al. (2006) synthesized analogous compounds via:

Step 1: Reaction of 4-thioalkyl phenols with ethyl chloroacetate in acetone/K₂CO₃ to form intermediates.

Step 2: Cyclocondensation with hydrazine derivatives to generate triazole-thiadiazole cores.

Step 3: Functionalization via nucleophilic substitution or alkylation (e.g., phenoxy-methyl group introduction) .
Adaptation: Substitute 2-methylphenoxy groups during alkylation steps. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for cyclization) .

Q. How are structural features of triazolo-thiadiazoles validated, and what analytical techniques are critical?

Answer:

  • X-ray crystallography resolves bond angles and torsion parameters (e.g., Haitang Du’s work on triazolo-thiadiazoles with 3,4,5-trimethoxyphenyl groups, confirming planarity of the fused ring system) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent integration and regiochemistry. For example, methylene protons adjacent to triazole rings typically resonate at δ 4.2–4.8 ppm .
  • Mass spectrometry validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do substituents (e.g., 2-methylphenoxy vs. 4-fluorostyryl) influence biological activity in triazolo-thiadiazoles?

Answer: Substituents modulate electronic and steric properties, impacting target binding. For example:

  • Phenoxy groups enhance lipophilicity, improving membrane permeability (e.g., KA25 with 4-fluorostyryl showed 73% yield and improved antifungal activity vs. unsubstituted analogs) .
  • 2-Methylphenoxy may introduce steric hindrance, reducing off-target interactions. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) to establish structure-activity relationships (SAR) .

Q. What mechanistic insights exist for the antimicrobial activity of triazolo-thiadiazole derivatives?

Answer:

  • Thiadiazole sulfur disrupts bacterial electron transport chains via chelation of metal ions (e.g., Fe³⁺ in cytochrome oxidases) .
  • Triazole rings inhibit fungal ergosterol biosynthesis by binding to CYP51 lanosterol demethylase. For example, derivatives with N-ethyl groups showed MIC values of 8–16 µg/mL against Candida albicans .
    Methodology: Perform time-kill assays and ROS generation studies to validate mechanisms .

Q. How can data contradictions in SAR studies (e.g., conflicting activity trends) be resolved?

Answer:

  • Dose-response reevaluation: Ensure IC₅₀/EC₅₀ values are calculated across a ≥5-log concentration range.
  • Conformational analysis: Use DFT calculations to compare energy-minimized structures of active vs. inactive analogs (e.g., torsion angles affecting binding pocket access) .
  • Solubility correction: Adjust for solubility artifacts by measuring compound aggregation via dynamic light scattering (DLS) .

Q. What strategies optimize physicochemical properties (e.g., solubility, metabolic stability) for in vivo studies?

Answer:

  • LogP adjustment: Introduce polar groups (e.g., hydroxyl or amine) to reduce logP >5. For example, ethanolamine side chains improve aqueous solubility .
  • Prodrug design: Mask polar groups with acetyl or phosphate esters to enhance bioavailability .
  • Metabolic stability screening: Use liver microsome assays (human/rodent) to identify vulnerable sites (e.g., N-deethylation) .

Q. How are computational models (e.g., molecular docking) applied to predict target binding?

Answer:

  • Docking: Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase). Validate with co-crystallized ligands (PDB: 1M17) .
  • MD simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å indicates stable complexes) .

Methodological Challenges

Q. What are the key pitfalls in scaling up triazolo-thiadiazole synthesis, and how are they mitigated?

Answer:

  • Low yields in cyclization steps: Optimize stoichiometry (e.g., 1.2 eq hydrazine) and use microwave-assisted synthesis to accelerate reaction kinetics .
  • Purification difficulties: Employ column chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) or recrystallization from ethanol/water .

Q. How are stability issues (e.g., hydrolytic degradation) addressed during formulation?

Answer:

  • pH stability profiling: Store compounds in lyophilized form at pH 5–7 (buffered with citrate/phosphate) to prevent thiadiazole ring hydrolysis .
  • Light sensitivity: Use amber vials and inert atmospheres (N₂) to avoid photooxidation of phenoxy groups .

Emerging Research Directions

Q. What novel applications (e.g., antiviral or anticancer) are being explored for triazolo-thiadiazoles?

Answer:

  • Antiviral: Derivatives inhibit SARS-CoV-2 main protease (Mpro) via covalent binding to Cys145 (docking scores <−8.0 kcal/mol) .
  • Anticancer: Triazolo-thiadiazoles induce apoptosis in MCF-7 cells by upregulating caspase-3 (EC₅₀ = 12 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

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